Ethyl 6-Amino-2-fluoronicotinate
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Overview
Description
Ethyl 6-Amino-2-fluoronicotinate is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of nicotinic acid and contains both an amino group and a fluorine atom on the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-Amino-2-fluoronicotinate can be synthesized through several methods. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques like recrystallization and chromatography to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Amino-2-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-Amino-2-fluoronicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Amino-2-fluoronicotinate involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Amino-5-fluoronicotinate: A closely related compound with similar structural features.
Ethyl 2-Amino-4-fluoronicotinate: Another derivative with a different position of the fluorine atom.
Uniqueness
Ethyl 6-Amino-2-fluoronicotinate is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 6-amino-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
SSQYMAKIZLUANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)N)F |
Origin of Product |
United States |
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